molecular formula C15H17N5O3 B2518396 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide CAS No. 2097931-41-2

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide

Cat. No.: B2518396
CAS No.: 2097931-41-2
M. Wt: 315.333
InChI Key: WQEYDOIRSOTGCJ-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It features a unique molecular structure that includes pyridazinone and pyrimidinone moieties, making it an intriguing subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide typically involves multi-step procedures:

  • Formation of the Pyridazinone Core: Starting from a cyclopropyl derivative, it is reacted with a suitable reagent to form the pyridazinone ring.

  • Synthesis of the Pyrimidinone Moiety: The pyrimidinone component is synthesized separately, typically from a diaminopyrimidine precursor.

  • Coupling Reaction: The final step involves coupling the pyridazinone and pyrimidinone moieties under specific conditions to yield the target compound.

Industrial Production Methods

For large-scale production, the synthesis process may be optimized to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridazinone moieties, leading to the formation of corresponding oxidized products.

  • Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone and pyridazinone rings, potentially altering its chemical properties.

Common Reagents and Conditions

  • Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: Like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The reactions yield a variety of products depending on the specific reagents and conditions employed. These products can range from simple oxidized or reduced derivatives to more complex substituted analogs.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide serves as a versatile building block for the synthesis of more complex molecules.

Biology

Biologically, this compound is studied for its potential interactions with various enzymes and receptors, which could lead to the development of new pharmaceuticals.

Medicine

In medical research, the compound's unique structure is explored for its potential therapeutic effects, particularly in areas such as anti-inflammatory and anti-cancer treatments.

Industry

Industrially, it may be used in the synthesis of advanced materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyridazinone moieties are key to its binding affinity and activity. The mechanism typically involves the inhibition of enzyme activity or modulation of receptor pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide: Another compound with a similar pyridazinone core but different functional groups.

  • N-(4-hydroxy-6-methylpyrimidin-2-yl)-2-oxo-2-phenylacetamide: A compound with a similar pyrimidinone moiety.

  • 4-hydroxy-6-methyl-2-pyrimidinylacetamide: A simplified version of the pyrimidinone component.

Unique Aspects

What sets 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide apart is its specific combination of the pyridazinone and pyrimidinone rings, offering a unique balance of chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-8-7-12(21)17-15(16-8)18-14(23)9(2)20-13(22)6-5-11(19-20)10-3-4-10/h5-7,9-10H,3-4H2,1-2H3,(H2,16,17,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEYDOIRSOTGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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